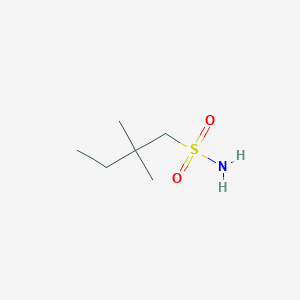

2,2-Dimethylbutane-1-sulfonamide

Übersicht

Beschreibung

2,2-Dimethylbutane-1-sulfonamide is a chemical compound with the CAS Number: 1566355-58-5 . It has a molecular weight of 165.26 and is typically in powder form .

Molecular Structure Analysis

The IUPAC name for this compound is 2,2-dimethylbutane-1-sulfonamide . The InChI code is 1S/C6H15NO2S/c1-4-6(2,3)5-10(7,8)9/h4-5H2,1-3H3,(H2,7,8,9) .Physical And Chemical Properties Analysis

2,2-Dimethylbutane-1-sulfonamide is a powder at room temperature .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Applications

Protection of Sulfonic Acids : A novel method for protecting sulfonic acids utilizing the safety-catch principle has been developed. This involves reducing 2,2-Dimethylsuccinic acid to 2,2-dimethylbutane-1,4-diol and selectively silylating it to produce various derivatives, including 2,2-dimethylbutane-1-sulfonamide. This method is applicable to the protection of sulfonic acids and can be used in a multiparallel format (Seeberger et al., 2007).

Photolysis of Sulfonamide Bonds : The study of the photolysis of dansylamide moieties in the presence of a zinc(II) ion demonstrates the potential application of 2,2-Dimethylbutane-1-sulfonamide in the photorepair of cis,syn-cyclobutane thymine photodimer. This research contributes to understanding the molecular processes involved in sulfonamide bond photolysis and its applications in medicinal chemistry (Aoki et al., 2009).

Sulfonamide Synthesis : A new method for the synthesis of sulfonamides using aminolysis of p-nitrophenylsulfonates demonstrates the potential for creating potent adenosine A2B receptor antagonists. This method, which involves reactions with various amines, can yield sulfonamides with high potency at A(2B) receptors, showing the relevance of sulfonamides like 2,2-Dimethylbutane-1-sulfonamide in receptor antagonist development (Yan et al., 2006).

Biological and Medicinal Applications

Protease Inhibition and Anticancer Properties : Sulfonamides, including derivatives like 2,2-Dimethylbutane-1-sulfonamide, have substantial protease inhibitory properties. These compounds inhibit matrix metalloproteases (MMPs) and tumor necrosis factor-α converting enzyme (TACE), showing potential in anticancer and anti-inflammatory drug development (Supuran et al., 2003).

Antioxidant and Antiacetylcholinesterase Activities : Sulfonamides synthesized from dopamine derivatives, which may include structures similar to 2,2-Dimethylbutane-1-sulfonamide, have been shown to possess antioxidant activities and inhibit acetylcholinesterase (AChE) activity. This suggests their potential application in neurodegenerative diseases and oxidative stress-related conditions (Göçer et al., 2013).

Safety and Hazards

Wirkmechanismus

Target of Action

It is known that sulfonamides, a class of compounds to which 2,2-dimethylbutane-1-sulfonamide belongs, primarily target bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and replication .

Mode of Action

2,2-Dimethylbutane-1-sulfonamide, like other sulfonamides, acts as a competitive inhibitor of the bacterial enzyme dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid. By inhibiting this enzyme, 2,2-Dimethylbutane-1-sulfonamide prevents the synthesis of folic acid, thereby inhibiting bacterial growth and replication .

Biochemical Pathways

The primary biochemical pathway affected by 2,2-Dimethylbutane-1-sulfonamide is the folic acid metabolism cycle . By inhibiting the enzyme dihydropteroate synthetase, this compound disrupts the synthesis of folic acid, a crucial component for bacterial DNA synthesis and cell division . The downstream effect of this inhibition is the prevention of bacterial growth and replication .

Pharmacokinetics

It is known that most sulfonamides are readily absorbed orally . They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids . The impact of these properties on the bioavailability of 2,2-Dimethylbutane-1-sulfonamide would need further investigation.

Result of Action

The molecular and cellular effects of 2,2-Dimethylbutane-1-sulfonamide’s action primarily involve the inhibition of bacterial growth and replication. By preventing the synthesis of folic acid, an essential component for bacterial DNA synthesis and cell division, this compound effectively halts the proliferation of bacteria .

Action Environment

It is known that the antibacterial action of sulfonamides can be inhibited by pus

Eigenschaften

IUPAC Name |

2,2-dimethylbutane-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO2S/c1-4-6(2,3)5-10(7,8)9/h4-5H2,1-3H3,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITIQGFLJUWTTRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)CS(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(2-Methylpropoxy)phenyl]ethan-1-ol](/img/structure/B1422825.png)

![5H-1,3-Dioxolo[4,5-f]benzimidazol-6-amine](/img/structure/B1422826.png)

![2-chloro-N-[(5-chloro-2-methoxyphenyl)methyl]acetamide](/img/structure/B1422829.png)

![[3-(Trifluoromethyl)cyclohexyl]methanamine](/img/structure/B1422835.png)